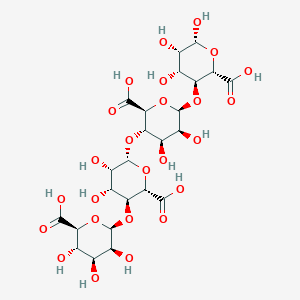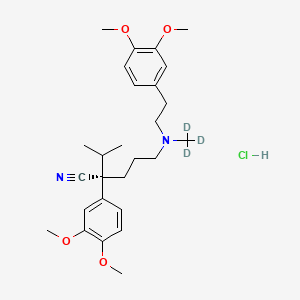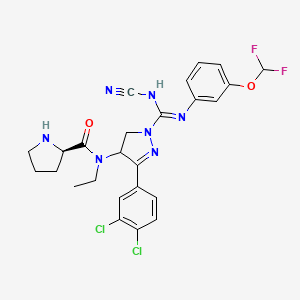
S100A2-p53-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S100A2-p53-IN-1 is a compound known for its ability to inhibit the interaction between the S100A2 protein and the p53 protein. S100A2 is a calcium-binding protein involved in cell signaling and is known to be upregulated in pancreatic cancer. The compound this compound has shown potential in inhibiting the growth of the MiaPaCa-2 pancreatic cancer cell line .
Méthodes De Préparation
The synthetic routes and reaction conditions for S100A2-p53-IN-1 are not widely detailed in publicly available literature. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and conditions. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
S100A2-p53-IN-1 undergoes various chemical reactions, including interactions with calcium ions due to the calcium-binding nature of the S100A2 protein. The compound is also involved in reactions that inhibit the growth of cancer cells, particularly in pancreatic cancer. Common reagents and conditions used in these reactions include calcium ions and specific inhibitors that target the S100A2-p53 interaction .
Applications De Recherche Scientifique
S100A2-p53-IN-1 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used to study the interactions between proteins and inhibitors. In biology, it is used to understand the role of the S100A2 protein in cell signaling and cancer progression. In medicine, it has potential therapeutic applications in treating pancreatic cancer by inhibiting the growth of cancer cells .
Mécanisme D'action
The mechanism of action of S100A2-p53-IN-1 involves the inhibition of the interaction between the S100A2 protein and the p53 protein. S100A2 is a calcium-binding protein that plays a role in cell signaling and is upregulated in pancreatic cancer. By inhibiting the interaction between S100A2 and p53, this compound can inhibit the growth of cancer cells. The molecular targets involved in this mechanism include the S100A2 protein and the p53 protein .
Comparaison Avec Des Composés Similaires
S100A2-p53-IN-1 is unique in its ability to specifically inhibit the interaction between the S100A2 protein and the p53 protein. Similar compounds include other inhibitors of protein-protein interactions, such as S100P-p53 inhibitors. this compound is distinct in its specific targeting of the S100A2-p53 interaction, making it a valuable tool in cancer research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C20H20F6N2O4S |
|---|---|
Poids moléculaire |
498.4 g/mol |
Nom IUPAC |
N-[3-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)propyl]-3,5-bis(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C20H20F6N2O4S/c21-19(22,23)13-8-14(20(24,25)26)10-16(9-13)33(29,30)28-7-3-6-27-11-15-12-31-17-4-1-2-5-18(17)32-15/h1-2,4-5,8-10,15,27-28H,3,6-7,11-12H2 |
Clé InChI |
JYSRREBPWYOTKR-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC2=CC=CC=C2O1)CNCCCNS(=O)(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




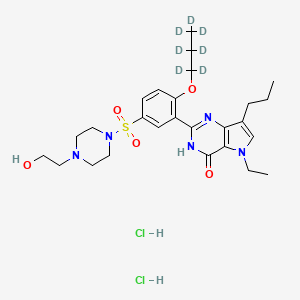
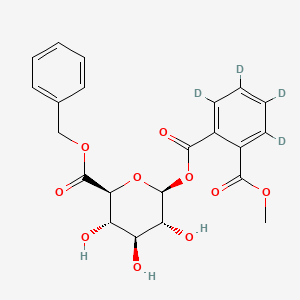
![[(2R)-1,1,1-trifluoro-3-hydroxypropan-2-yl] (1S,5R)-6-[1-(4-fluorophenyl)pyrazol-3-yl]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12423201.png)
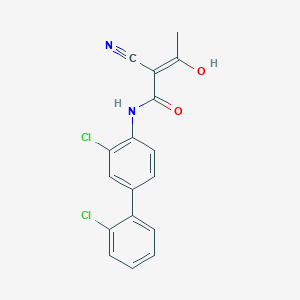

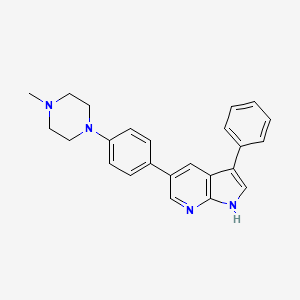
![N-[1,1-dideuterio-2-[dideuterio(hydroxy)methyl]-1-hydroxy-4-(4-octylphenyl)butan-2-yl]acetamide](/img/structure/B12423228.png)
